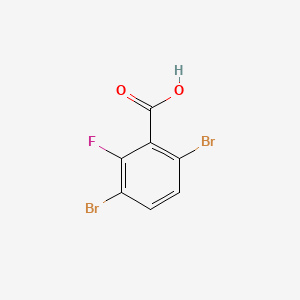

3,6-Dibromo-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

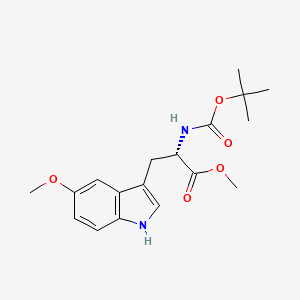

3,6-Dibromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Br2FO2 . It has a molecular weight of 297.91 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 3,6-Dibromo-2-fluorobenzoic acid is 1S/C7H3Br2FO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This indicates the presence of two bromine atoms and one fluorine atom on the benzene ring of the benzoic acid molecule .Physical And Chemical Properties Analysis

3,6-Dibromo-2-fluorobenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

3,6-Dibromo-2-fluorobenzoic acid is commonly used as a starting material for the production of various organic molecules . It plays a crucial role in the synthesis of peptides and other biomolecules .

Pharmaceuticals

This compound is also utilized in drug development . It can be used as a reagent, which is beneficial for biomedical studies .

Lanthanide Complexes

In a study, 2-fluorobenzoic acid was used to construct two novel isostructural lanthanide complexes . These complexes were characterized by infrared spectroscopy (IR), elemental analysis, and single-crystal X-ray diffraction .

Thermodynamic Properties

The thermodynamic properties of these lanthanide complexes were investigated in detail . The molar heat capacities of the two complexes in the temperature range of 278.15-423.15 K were determined by a DSC instrument .

Fluorescent Properties

The fluorescence spectra and fluorescence lifetime of the complexes were also evaluated . This makes the compound potentially useful in the field of luminescent materials .

Cancer Research

3-Bromo-2-fluorobenzoic acid, a related compound, is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists . These compounds can potentially be used for the treatment of allergic inflammatory diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3,6-dibromo-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWXFNAXMCSSJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)